Cas no 122150-10-1 (5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
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- 3-cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline
- 5-chloro-3-cyclopropyl-1H-quinazoline-2,4-dione
- 5-chloro-3-cyclopropylquinazoline-2,4(1H,3H)-dione
- 3-cyclopropyl -5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline
- 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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- インチ: 1S/C11H9ClN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16)
- InChIKey: VKYIEYNIOBRLQO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1C(N(C(N2)=O)C1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 343
- トポロジー分子極性表面積: 49.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6617-2059-10μmol |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-20μmol |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-2mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-15mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-5μmol |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-25mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-30mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6617-2059-1mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6617-2059-75mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6617-2059-4mg |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
122150-10-1 | 4mg |
$99.0 | 2023-09-07 |
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
Introduction to 5-Chloro-3-Cyclopropyl-1,2,3,4-Tetrahydroquinazoline-2,4-Dione (CAS No. 122150-10-1)
5-Chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 122150-10-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinazolines and is characterized by its unique structural features, including a chloro-substituted cyclopropyl group and a dione functionality. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is composed of a tetrahydroquinazoline core with a chloro-substituted cyclopropyl group at the 3-position and a dione moiety at the 2 and 4 positions. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity. The chloro-substituent enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability. The cyclopropyl group adds steric hindrance and conformational rigidity, which can influence receptor binding and selectivity.
Recent studies have explored the potential therapeutic applications of 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the antiviral activity of 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Research has demonstrated that this compound can inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action appears to involve the disruption of viral protein synthesis and assembly processes. These findings highlight its potential as a broad-spectrum antiviral agent.
In addition to its anti-inflammatory and antiviral properties, 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has also been investigated for its anticancer effects. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer and lung cancer. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.
The pharmacokinetic properties of 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione have also been studied to assess its suitability for therapeutic use. Animal models have demonstrated that it exhibits good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
To further understand the mechanisms underlying the biological activities of 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, ongoing research is focusing on elucidating its molecular targets and signaling pathways. Techniques such as molecular docking studies and gene expression analysis are being employed to identify specific proteins and genes that are modulated by this compound. This information will be crucial for optimizing its therapeutic potential and developing more effective drug formulations.
In conclusion, 5-chloro-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 122150-10-1) is a promising compound with diverse biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it an attractive candidate for further development in pharmaceutical research. Continued investigation into its mechanisms of action and pharmacological properties will be essential for realizing its full therapeutic potential.
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